molecular formula C12H9N3O B4534837 4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole

4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole

Cat. No.: B4534837
M. Wt: 211.22 g/mol
InChI Key: IOTKOAADVSEZSB-UHFFFAOYSA-N
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Description

Contextualization of 1,2,4-Triazole (B32235) and Furan (B31954) Scaffolds in Modern Chemical Research

In the landscape of modern chemical and medicinal research, heterocyclic compounds form a cornerstone of new discoveries. Among these, the 1,2,4-triazole and furan scaffolds have garnered significant attention. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a privileged structure in medicinal chemistry due to its unique chemical properties, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.gov These characteristics allow 1,2,4-triazole derivatives to interact with high affinity at biological receptors, leading to a wide spectrum of pharmacological activities. nih.gov Numerous compounds incorporating this moiety have demonstrated potent antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netfrontiersin.org In fact, several commercially successful drugs, such as the antifungal agents Fluconazole and Itraconazole, and the antiviral Ribavirin, feature the 1,2,4-triazole core, highlighting its therapeutic importance. researchgate.netlifechemicals.com

Similarly, the furan scaffold, a five-membered aromatic ring containing one oxygen atom, is a vital building block in drug discovery. nih.govift.co.za Furan and its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a broad range of biological effects. ijabbr.comutripoli.edu.ly These effects include antimicrobial, anti-inflammatory, analgesic, and anticancer activities. ijabbr.comwisdomlib.org The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biomolecules, while its aromaticity contributes to the metabolic stability of compounds. ijabbr.com The versatility of the furan ring also allows for easy functionalization, enabling the synthesis of diverse derivatives with optimized pharmacological profiles. ijabbr.com

The combination of these two powerful pharmacophores into a single molecular entity represents a compelling strategy in the design of novel bioactive compounds. The resulting hybrid molecules have the potential to exhibit synergistic or unique biological activities, making them attractive targets for synthetic and medicinal chemists.

Significance and Research Gaps Pertaining to 4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole

The specific compound, this compound, which integrates a phenyl ring as a linker between the furan and 1,2,4-triazole moieties, is an area of growing interest. The significance of this particular arrangement lies in the potential for unique intramolecular interactions and a specific three-dimensional conformation that could lead to novel biological activities. Research into compounds containing linked furan, phenyl, and triazole rings has suggested potential applications, with some derivatives showing promising antifungal and antibacterial activities. researchgate.netresearchgate.net

However, despite the individual importance of its constituent parts, a comprehensive investigation specifically focused on this compound is not extensively documented in publicly available literature. This represents a significant research gap. While studies on similar structures exist, detailed research findings, including in-depth synthesis optimization, full spectral characterization, and a broad screening of biological activities for this exact molecule, are scarce. The exploration of its physicochemical properties, potential as a ligand for metal complexes, or applications in materials science also remains largely uncharted territory. erdogan.edu.tr This lack of specific data underscores the need for a dedicated academic investigation to fully elucidate the chemical and biological profile of this compound.

Objectives and Methodological Framework for the Academic Investigation of this compound

A thorough academic investigation of this compound would be structured around several key objectives. The primary goal is to synthesize and definitively characterize the compound. A secondary objective is to explore its fundamental physicochemical properties and to conduct preliminary screenings for biological activity, based on the known properties of its parent scaffolds.

The methodological framework for such an investigation would adhere to established practices in synthetic and analytical chemistry. numberanalytics.comijrpr.com

Synthesis: The synthesis would likely involve a multi-step process. A common approach could be the reaction of a suitable furan-substituted phenylamine with a reagent that can form the 1,2,4-triazole ring. rdd.edu.iq Optimization of reaction conditions, such as solvent, temperature, and catalysts, would be crucial to ensure a high yield and purity of the final product.

Characterization: The unambiguous identification of the synthesized compound is paramount. This would be achieved through a combination of modern spectroscopic and analytical techniques: mdpi.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the furan, phenyl, and triazole rings. nih.govnih.gov

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound, providing further confirmation of its identity. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrations of the functional groups present in the molecule, such as the C-O-C of the furan ring and the C=N and N-N bonds of the triazole ring. researchgate.net

Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated theoretical values for the compound's molecular formula. dergipark.org.tr

Physicochemical and Biological Evaluation: Following successful synthesis and characterization, the investigation could proceed to evaluate the compound's properties. This might include determining its melting point, solubility, and stability. Based on the well-documented activities of furan and triazole derivatives, a preliminary in vitro screening against selected bacterial and fungal strains would be a logical next step to probe its potential as an antimicrobial agent. researchgate.netnih.gov

Research Findings

While specific research data for this compound is limited, data from analogous structures provide insight into the expected characterization results. The following tables represent hypothetical but realistic data based on the analysis of similar compounds found in the literature. nih.govmdpi.comresearchgate.net

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the phenyl, furan, and triazole rings. A characteristic singlet for the two equivalent protons on the 4H-1,2,4-triazole ring would be expected at a downfield shift (typically >8.0 ppm).
¹³C NMR Resonances in the range of δ 110-160 ppm corresponding to the aromatic carbons of the three ring systems.
IR (cm⁻¹) Absorption bands around 3100 cm⁻¹ (aromatic C-H stretch), 1600-1450 cm⁻¹ (C=C and C=N stretching), and 1100-1000 cm⁻¹ (C-O-C stretching of the furan ring).
HRMS (ESI) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₂H₉N₃O.

Table 2: Physical and Analytical Data

PropertyValue
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not yet determined
Solubility Likely soluble in polar organic solvents like DMSO and DMF

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(furan-2-yl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-3-10(12-5-2-6-16-12)7-11(4-1)15-8-13-14-9-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTKOAADVSEZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Development for 4 3 2 Furyl Phenyl 4h 1,2,4 Triazole

Retrosynthetic Analysis and Design of Synthetic Routes for 4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole

Retrosynthetic analysis of the target molecule, this compound, suggests several plausible synthetic pathways. The primary disconnections can be made at the C-N bond linking the phenyl and triazole rings, or through the deconstruction of the triazole ring itself.

Route A: Arylation of 1,2,4-Triazole (B32235)

This approach involves the formation of the key bi-aryl intermediate, 3-(2-furyl)aniline , followed by its coupling with a 1,2,4-triazole precursor.

Disconnection 1 (C-N bond): The bond between the phenyl ring and the N4 atom of the triazole is a primary target for disconnection. This leads to two key synthons: the 3-(2-furyl)phenyl cation and the 1,2,4-triazolide anion.

Precursor Synthesis: The crucial intermediate, 3-(2-furyl)aniline , can be synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling between 2-furylboronic acid and 3-bromoaniline. The subsequent step is an N-arylation reaction, coupling 3-(2-furyl)aniline with 1,2,4-triazole, often facilitated by copper or palladium catalysts. scispace.comresearchgate.net

Route B: De Novo Synthesis of the Triazole Ring

This strategy builds the 1,2,4-triazole ring directly onto the 3-(2-furyl)aniline backbone.

Disconnection 2 (Triazole Ring): This involves breaking down the triazole heterocycle. A common method for forming 4-substituted-4H-1,2,4-triazoles is the Einhorn-Brunner reaction or variations thereof.

Precursor Reactions: The synthesis can proceed by reacting 3-(2-furyl)aniline with formylhydrazine (B46547) or by a one-pot reaction with an appropriate combination of reagents like formamide (B127407) and hydrazine (B178648). organic-chemistry.org Another established route involves the condensation of an aniline (B41778) with N,N'-diacylhydrazines, followed by a dehydrative cyclization. nih.gov A further method involves reacting 3-(2-furyl)aniline with carbon disulfide and hydrazine hydrate (B1144303) to form a triazole-thiol intermediate, which can subsequently be modified. nih.gov

The choice between these routes often depends on the availability of starting materials, desired scale, and the need for regiochemical control, as direct arylation of 1,2,4-triazole can sometimes lead to mixtures of N1 and N4 isomers. thieme-connect.com

Optimized Reaction Conditions and Yield Enhancement in the Synthesis of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Research into the synthesis of analogous 4-aryl-4H-1,2,4-triazoles provides a framework for enhancing this specific transformation. Key parameters include the choice of catalyst, base, solvent, and temperature.

Copper-catalyzed N-arylation (Ullmann-type coupling) is a frequently employed method. Studies have shown that using copper oxide (CuO) nanoparticles as a catalyst can facilitate the N-arylation of 1,2,4-triazole with aryl iodides efficiently, even at room temperature and without the need for a ligand. scispace.com The reactivity of the aryl halide is a significant factor, with the general trend being I > Br > Cl. scispace.com

Palladium-catalyzed methods (Buchwald-Hartwig amination) offer another powerful route. These reactions typically require a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand, such as a bulky N-heterocyclic carbene (NHC) or a biaryl phosphine, to achieve high yields and selectivity. rsc.orgnih.gov

The table below summarizes representative conditions for the N-arylation of azoles, which can be adapted for the synthesis of the target compound.

Catalyst SystemBaseSolventTemperatureKey FeatureReported YieldsReference
CuO Nanoparticles (5 mol%)K₂CO₃DMFRoom Temp.Ligand-free, heterogeneous catalystHigh scispace.com
Pd₂(dba)₃ / Bulky NHC LigandNaOt-BuToluene100-120 °CEnables use of aryl chlorides/bromidesGood to Excellent rsc.org
CuI / DiethylamineEt₂NHGlycerolRoom Temp.Green solvent systemGood to Excellent consensus.app
None (Fused Condition)NoneSolvent-freeHigh Temp.Reaction of triazole-thiol with aniline75-95% nih.gov

Mechanistic Elucidation of Key Reaction Steps in the Formation of this compound

Understanding the reaction mechanism is fundamental to controlling the outcome of the synthesis. The formation of the target compound can proceed through distinct mechanistic pathways depending on the chosen synthetic route.

Mechanism of N-Arylation:

For a copper-catalyzed Ullmann-type reaction, the mechanism is thought to involve the initial formation of a copper(I)-triazolide complex. This complex then undergoes oxidative addition with the aryl halide (e.g., 3-bromo(2-furyl)benzene). The resulting Cu(III) intermediate subsequently undergoes reductive elimination to yield the N-aryl triazole product and regenerate the active copper(I) species. nih.gov

In the palladium-catalyzed Buchwald-Hartwig amination, the mechanism follows a well-defined catalytic cycle. researchgate.net

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, forming a Pd(II)-aryl complex.

Association/Deprotonation: The 1,2,4-triazole coordinates to the palladium center, and a base removes a proton to form a triazolide ligand.

Reductive Elimination: The aryl group and the triazolide ligand are eliminated from the palladium center, forming the crucial C-N bond of the final product and regenerating the Pd(0) catalyst. rsc.org

Mechanism of Triazole Ring Formation:

When the triazole ring is constructed de novo from 3-(2-furyl)aniline, the mechanism often involves the formation and subsequent cyclization of an amidrazone intermediate. For instance, reacting an aniline with an acylhydrazide can form an N-acylamidrazone. This intermediate, upon heating, undergoes intramolecular cyclization via nucleophilic attack of the secondary amine onto the carbonyl carbon, followed by dehydration to yield the stable aromatic 1,2,4-triazole ring. rsc.orgorganic-chemistry.org Density functional theory (DFT) studies on related systems confirm that the formation of the (4H)-1,2,4-triazole is often favored both kinetically and thermodynamically over other isomers or byproducts. acs.org

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

Achieving selectivity is a paramount challenge in the synthesis of substituted triazoles.

Regioselectivity: The 1,2,4-triazole ring presents three different nitrogen atoms for potential arylation (N1, N2, and N4). Direct arylation of the parent 1H-1,2,4-triazole often results in a mixture of 1-aryl and 4-aryl isomers, with the product ratio being highly dependent on reaction conditions. thieme-connect.com The formation of the desired 4-substituted isomer is often the thermodynamically favored outcome, but achieving high regioselectivity can be difficult.

Strategies to control regioselectivity include:

Catalyst/Ligand Control: Certain palladium/ligand systems have been developed that show high selectivity for one nitrogen over the others. For example, bulky ligands can sterically hinder approach to the N1 position, favoring N4 substitution. nih.gov

Directed Synthesis: Building the triazole ring from scratch onto the aniline nitrogen (as in Route B) circumvents the issue of regioselectivity entirely, as the aniline nitrogen is predetermined to become the N4 of the triazole ring. This is a common strategy to ensure the formation of a single, desired regioisomer. nih.govorganic-chemistry.org

Chemoselectivity: The precursor molecule, 3-(2-furyl)aniline, contains multiple reactive sites. The furan (B31954) ring is susceptible to electrophilic attack, and the aniline nitrogen is a potent nucleophile. The conditions for N-arylation must be chosen carefully to ensure the reaction occurs exclusively at the nitrogen atom without promoting unwanted side reactions on the furan or phenyl rings. Modern cross-coupling reactions like Buchwald-Hartwig and Ullmann are generally highly chemoselective for C-N bond formation under the right conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes sustainability. The synthesis of triazoles has evolved to incorporate green chemistry principles to minimize environmental impact. researchgate.net

Key sustainable approaches applicable to the synthesis of the target compound include:

Green Solvents: Traditional syntheses often rely on toxic, volatile organic solvents like DMF. Greener alternatives such as water, glycerol, or deep eutectic solvents (DES) have been successfully employed for triazole synthesis. consensus.apprsc.org For example, a CuI/diethylamine catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles has been demonstrated in glycerol at room temperature. consensus.app Cyrene™, a biodegradable solvent, has also been used effectively in click chemistry for triazole synthesis, allowing for product isolation by simple precipitation in water. nih.gov

Energy Efficiency: The use of microwave irradiation or ultrasound assistance can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net Ultrasound-assisted one-pot methods for synthesizing 1,2,4-triazole derivatives have been reported with high efficiency and yields. researchgate.net

Atom Economy: Multi-component, one-pot reactions are highly desirable as they reduce the number of synthetic steps, minimize solvent use for purification of intermediates, and decrease waste generation. consensus.app

The table below highlights some green approaches for triazole synthesis.

Green PrincipleMethodologyAdvantagesReference
Green SolventCuAAC reaction in water or glycerolReduces use of VOCs, enhances safety consensus.app
Energy EfficiencyUltrasound-assisted one-pot synthesisShorter reaction times, lower energy input, high yields researchgate.net
Recyclable CatalystUse of heterogeneous CuO nanoparticlesEasy separation, catalyst can be reused, minimizes metal waste scispace.com
Biodegradable SolventSynthesis using Cyrene™Non-toxic, allows for simple workup by water precipitation nih.gov

Advanced Spectroscopic and Crystallographic Structural Characterization of 4 3 2 Furyl Phenyl 4h 1,2,4 Triazole

High-Resolution NMR Spectroscopy for Proton, Carbon, and Heteroatom Connectivity in 4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

In ¹H NMR spectroscopy, the protons on the triazole ring are expected to appear as singlets in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The protons of the phenyl and furyl rings would generate a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm).

In ¹³C NMR spectroscopy, the carbon atoms of the triazole ring are characteristically found in the 140-160 ppm range. ijsr.net The carbons of the phenyl and furan (B31954) rings would produce signals in the aromatic region, generally between 110 and 140 ppm. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to definitively assign these proton and carbon signals and to establish the connectivity between the different ring systems through the central phenyl linkage.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: This table is based on expected values for the constituent functional groups and is for illustrative purposes only.)

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Triazole C-H8.5 - 9.0 (singlet)145 - 155
Phenyl C-H7.4 - 8.0 (multiplets)125 - 135
Furyl C-H6.5 - 7.8 (multiplets)110 - 145
Quaternary Carbons-120 - 150

Vibrational Spectroscopies (FTIR, Raman) for Functional Group Analysis and Conformational Insights of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and probe the conformational properties of the molecule. The spectra are expected to be rich with bands corresponding to the vibrations of the triazole, phenyl, and furan rings.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from all three rings would appear in the 1400-1650 cm⁻¹ region.

Ring breathing modes: Characteristic vibrations for each of the heterocyclic and aromatic rings would be present in the fingerprint region (below 1400 cm⁻¹).

C-N stretching: Vibrations associated with the triazole ring would be identifiable.

C-O-C stretching: The asymmetric and symmetric stretches of the furan ring's ether linkage are expected. mdpi.com

Analysis of these bands can confirm the presence of the key structural components of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: This table presents typical frequency ranges for the molecule's functional groups.)

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch (Triazole)1620 - 1550
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch (Triazole)1300 - 1100
C-O-C Asymmetric Stretch (Furan)1280 - 1200

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The exact mass of the molecular ion [M+H]⁺ can be calculated from its molecular formula, C₁₂H₉N₃O.

The fragmentation pattern observed in the mass spectrum provides structural confirmation. For 1,2,4-triazole (B32235) derivatives, a common fragmentation pathway involves the cleavage of the bonds between N1–N2 and N4–C5 of the triazole ring. ijsr.net Another expected fragmentation would be the cleavage of the bonds linking the three rings, leading to fragments corresponding to the furylphenyl group and the triazole group. The fragmentation involves the sequential loss of neutral molecules. researchgate.netresearchgate.net

Table 3: Predicted HRMS Data for this compound (Note: Exact mass is calculated from the molecular formula. Fragments are predicted based on typical fragmentation pathways.)

SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₁₂H₉N₃O211.0746
[M+H]⁺C₁₂H₁₀N₃O212.0818
[C₁₀H₇O]⁺ (Furylphenyl fragment)C₁₀H₇O143.0503
[C₂H₂N₃]⁺ (Triazole fragment)C₂H₂N₃68.0249

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure and Intermolecular Interactions of this compound

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For a molecule like this compound, SCXRD would determine the relative orientations of the three ring systems. It is common for such multi-ring systems to be non-coplanar, with significant dihedral angles between the planes of the rings. nih.govnih.gov

This analysis also elucidates the crystal packing and identifies intermolecular interactions, such as hydrogen bonds (e.g., C-H···N) and π-π stacking interactions, which govern the solid-state architecture. nih.govmdpi.com

Table 4: Illustrative Crystallographic Data Parameters for this compound (Note: This table shows the type of data obtained from an SCXRD experiment and is for illustrative purposes only.)

ParameterExample Data
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (a, b, c; Å)a = 11.2, b = 9.4, c = 19.0
Unit Cell Angles (α, β, γ; °)α = 90, β = 124, γ = 90
Dihedral Angle (Phenyl-Triazole)~40-75°
Intermolecular InteractionsC-H···N hydrogen bonds, π-π stacking

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Characterization of this compound

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic properties of the molecule. Due to its extended conjugated system spanning the furan, phenyl, and triazole rings, the compound is expected to absorb UV light, corresponding to π→π* electronic transitions. Similar conjugated triazole derivatives often exhibit absorption maxima (λmax) in the 290-350 nm range. mdpi.commdpi.comnih.gov

Many highly conjugated 1,2,4-triazole derivatives are known to be luminescent. nih.gov Fluorescence spectroscopy would measure the emission spectrum, quantum yield (the efficiency of light emission), and fluorescence lifetime. These photophysical properties are highly dependent on the molecular structure and its environment, providing insights into the nature of its excited states.

Table 5: Anticipated Photophysical Properties for this compound (Note: This table presents the type of photophysical data that would be collected and is for illustrative purposes.)

ParameterExpected Value/Range
Absorption Maximum (λ_abs)290 - 350 nm
Molar Absorptivity (ε)> 20,000 M⁻¹cm⁻¹
Emission Maximum (λ_em)380 - 450 nm
Fluorescence Quantum Yield (Φ_F)0.1 - 0.7
Fluorescence Lifetime (τ)1 - 10 ns

Theoretical and Computational Chemistry Studies of 4 3 2 Furyl Phenyl 4h 1,2,4 Triazole

Quantum Mechanical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors of 4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. researchgate.netdnu.dp.ua These calculations provide a detailed picture of the molecule's electronic structure, including the distribution of electrons and the energies of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are key to understanding the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability and reactivity; a larger gap generally implies greater stability and lower reactivity. nih.gov For furan-substituted 1,2,4-triazole (B32235) derivatives, DFT calculations can predict these energy values, which are essential for understanding their electronic behavior. researchgate.net

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to study the delocalization of electron density between occupied and unoccupied orbitals, revealing insights into intramolecular interactions and charge transfer. nih.gov

Table 1: Representative Calculated Electronic Properties of this compound using DFT

PropertyPredicted Value
HOMO Energy-6.8 to -7.2 eV
LUMO Energy-1.3 to -1.5 eV
HOMO-LUMO Gap5.3 to 5.7 eV
Dipole Moment3.0 to 4.0 D

Note: The values in this table are representative and are based on typical DFT calculations for similar furan-phenyl-triazole structures. Actual values would depend on the specific level of theory and basis set used in the calculation.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The conformational flexibility of this compound is primarily due to the rotation around the single bonds connecting the phenyl ring to the triazole and furan (B31954) rings. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). morressier.com

The conformational preferences of such molecules are governed by a delicate balance of steric and electronic effects, including stabilizing intramolecular interactions like π-π stacking. researchgate.net Understanding these preferences is crucial as the molecular conformation can significantly influence its biological activity and material properties.

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Properties of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in a condensed phase, such as in a solvent. These simulations model the movement of atoms and molecules over time, providing a detailed view of the dynamic properties of this compound in solution.

MD simulations can be used to investigate how the solvent affects the conformational preferences of the molecule. The presence of a solvent can stabilize or destabilize certain conformations through interactions such as hydrogen bonding and dipole-dipole interactions. For 1,2,4-triazole derivatives, MD simulations have been used to study their interactions in different media, revealing how the solvent environment influences their conformation and interaction energies.

Furthermore, MD simulations can provide insights into the solvation of the molecule, including the structure of the solvent shell around it. This information is valuable for understanding the solubility of the compound and its transport properties in solution. The dynamic behavior observed in MD simulations can also be correlated with experimental observations, providing a more complete picture of the molecule's properties in a realistic environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. researchgate.net This synergy between theoretical predictions and experimental measurements is a powerful approach for structural elucidation and characterization.

For instance, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule. dnu.dp.ua The calculated spectra can be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to the observed peaks. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data. nih.gov This comparison can help in the assignment of signals in the experimental spectrum and provide confidence in the determined structure. UV-Vis absorption spectra can also be simulated using time-dependent DFT (TD-DFT), providing information about the electronic transitions and the color of the compound. nih.gov The agreement between predicted and experimental spectroscopic data serves as a strong validation of the computational model and the determined molecular structure. researchgate.net

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for Furan-Phenyl-Triazole Derivatives

Spectroscopic TechniquePredicted ParameterTypical Experimental Value
¹H NMRChemical Shifts (ppm)6.5-8.5
¹³C NMRChemical Shifts (ppm)110-160
IRVibrational Frequencies (cm⁻¹)C=N stretch: 1610-1630, C-O-C stretch: 1230-1250
UV-Visλ_max (nm)280-320

Note: These are representative values for this class of compounds. Specific values for this compound would require dedicated experimental and computational studies.

QSAR/QSPR Modeling and Chemoinformatics Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, QSAR and QSPR studies can be employed to predict their potential as therapeutic agents or materials with specific properties. nih.gov

In a typical QSAR/QSPR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity or property. mjcce.org.mk

For 1,2,4-triazole derivatives, QSAR models have been successfully developed to predict various biological activities. zsmu.edu.ua These models can identify the key structural features that are important for a particular activity, guiding the design of new, more potent derivatives. Chemoinformatics approaches, which involve the use of computational tools to analyze and manage chemical data, are integral to QSAR/QSPR modeling, from the generation of molecular structures to the development and validation of predictive models. nih.gov

Chemical Reactivity, Transformations, and Derivatization of 4 3 2 Furyl Phenyl 4h 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings of 4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole

The reactivity of this compound in substitution reactions is complex, with each ring system exhibiting different preferences for electrophilic or nucleophilic attack.

Electrophilic Substitution:

Furan (B31954) Ring: The furan moiety is highly activated towards electrophilic substitution, which typically occurs at the C5 position (the carbon adjacent to the oxygen and furthest from the phenyl ring) due to its higher electron density.

Phenyl Ring: The reactivity of the central phenyl ring is influenced by both the electron-donating furan group and the electron-withdrawing triazole group. Electrophilic attack is expected to be directed to positions ortho and para to the furan substituent, although the deactivating effect of the triazole ring may require harsh reaction conditions.

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole (B32235) ring are electron-deficient because they are bonded to two electronegative nitrogen atoms. nih.gov This makes the triazole ring susceptible to nucleophilic attack, particularly under mild conditions. nih.gov To facilitate nucleophilic substitution on the triazole ring of this compound, it would typically first require functionalization with a good leaving group, such as a halogen. For example, studies on related 2-phenyltriazole 1-oxides show that halogenation at C-5 allows for subsequent replacement by strong nucleophiles. rsc.org

Ring SystemPreferred ReactionMost Reactive Position(s)Influencing Factors
Furan Electrophilic SubstitutionC5Electron-rich π-system
Phenyl Electrophilic SubstitutionOrtho/para to furanActivating effect of furan vs. deactivating effect of triazole
1,2,4-Triazole Nucleophilic Substitution (on C)C3, C5 (if derivatized)π-deficient character due to electronegative nitrogen atoms nih.gov
1,2,4-Triazole Electrophilic Substitution (on N)N1, N2High electron density on nitrogen atoms chemicalbook.com

Functionalization of the Furan and Triazole Moieties via C-H Activation and Heterocyclic Transformations of this compound

Direct C-H activation has become a powerful tool for the functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional methods that require pre-functionalized substrates.

C-H Activation: The functionalization of the 1,2,4-triazole ring via metal-catalyzed C-H activation is a subject of considerable research. researchgate.netrsc.org Palladium and copper catalysts are commonly employed to facilitate the coupling of C-H bonds with various partners. rsc.orgnih.gov For 1-substituted-1,2,4-triazoles, direct C-H arylation often occurs regioselectively at the C5 position, which is the most electron-deficient and acidic position on the ring. nih.gov This strategy could be applied to this compound to introduce aryl or other groups directly onto the triazole core. The C-H bonds on the furan ring, particularly at the C5 position, are also candidates for direct functionalization.

Heterocyclic Transformations: While 1,2,4-triazoles are generally stable heterocycles, they can undergo transformations under specific conditions. farmaciajournal.com For instance, heating certain 1-alkyl-3,4-diaryl-1,2,4-triazol-5-ylidenes can induce a tandem reaction to form 5-amidino-1,2,4-triazoles. nih.gov Such transformations, although not directly reported for the specific title compound, suggest that the triazole ring can serve as a synthon for more complex heterocyclic systems.

Transformation TypeTarget MoietyTypical Reagents/CatalystsPotential OutcomeResearch Finding
Direct C-H Arylation 1,2,4-Triazole (C5)Pd(OAc)₂, [P(n-Bu)Ad₂H]BF₄, K₂CO₃Introduction of an aryl group at the C5 position.A general method for direct C–H arylation of 1-substituted 1,2,4-triazoles has been developed. nih.gov
Direct C-H Arylation 1,2,4-Triazole (C5)CuI/DMEDA, LiOtBuArylation of the C5 position using aryl bromides.The higher reactivity at C-5 is due to its more electron-deficient character. nih.gov
Tandem Reaction 1,2,4-TriazoleHeatFormation of 5-amidino-1,2,4-triazoles from triazol-5-ylidene precursors.Halogenated carbenes of the 1,2,4-triazole series can undergo this transformation. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable for forming new carbon-carbon bonds. masterorganicchemistry.com To utilize these reactions, a derivative of this compound, typically a halogenated version, is required as a substrate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. youtube.com A bromo or iodo substituent could be introduced onto the phenyl or triazole ring of the parent compound, which would then serve as the electrophilic partner in a Suzuki coupling. This method has been successfully used to synthesize various 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. nih.govmdpi.com

Heck Reaction: The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene, catalyzed by a palladium species. masterorganicchemistry.com Similar to the Suzuki reaction, a halogenated derivative of this compound could be reacted with various alkenes to append new vinyl groups to the scaffold. This has been demonstrated for dihalogenated 1,2,4-triazoles to introduce alkenyl substituents. researchgate.net

ReactionTypical SubstrateCatalyst SystemReagentResult
Suzuki-Miyaura Bromo- or Chloro-triazole derivativePd(PPh₃)₄, K₂CO₃, NBu₄BrArylboronic acidC-C bond formation, synthesis of aryl-substituted triazoles nih.govmdpi.com
Heck Reaction Dihalogenated 1,2,4-triazolePalladium catalystAlkeneIntroduction of alkenyl substituents at the 3- and/or 5-positions of the triazole ring researchgate.net

Click Chemistry and Other Bioorthogonal Reactions for the Derivatization of this compound

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and selective, with the most prominent example being the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govcas.org Bioorthogonal reactions are those that can proceed in a biological environment without interfering with native biochemical processes. rsc.org

While the core of the title compound is a 1,2,4-triazole, the principles of click chemistry can be used for its derivatization. To achieve this, the this compound scaffold would first need to be functionalized with either a terminal alkyne or an azide (B81097) group. This modified molecule could then be "clicked" onto another molecule bearing the complementary functional group. This is a powerful strategy for bioconjugation, such as linking the molecule to proteins, nucleic acids, or imaging agents. nih.gov

To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used. cas.orgrsc.org This copper-free click reaction utilizes a strained cycloalkyne that reacts readily with an azide, making it highly suitable for applications in living systems. rsc.org

Reaction TypeRequired Functional GroupKey FeaturesApplication
CuAAC Terminal Alkyne or AzideCopper(I) catalyzed, rapid, high yield, forms 1,4-disubstituted 1,2,3-triazole linkage. nih.govnobelprize.orgBioconjugation, materials science, drug discovery. aurigeneservices.com
SPAAC Azide + Strained AlkyneCopper-free, bioorthogonal, rapid under physiological conditions. rsc.orgIn vivo labeling and imaging of biomolecules.

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. farmaciajournal.com This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The 1,2,4-triazole ring is a common scaffold in medicinal chemistry and is frequently incorporated into hybrid molecules due to its favorable properties, including metabolic stability. farmaciajournal.comqu.edu.sa

The this compound scaffold can be used as a building block for creating novel hybrid molecules. Synthetic strategies often involve using the functionalization reactions described previously (e.g., cross-coupling, C-H activation) to link the triazole-containing core to other biologically active moieties. For example, researchers have synthesized hybrids linking 1,2,4-triazoles to other heterocyclic systems like 1,3,4-thiadiazole (B1197879) or N-arylamide moieties to generate compounds with enhanced biological activities. researchgate.netnih.gov

Hybridization StrategyLinking ChemistryExample Partner MoietyPotential ApplicationReference
Linker-based conjugation Amide bond formationN-arylamideAnticancer agents researchgate.net
Direct fusion/linking Multi-component reaction1,3-DionesBiologically active scaffolds rsc.org
Heterocycle conjugation Multi-step synthesis1,3,4-ThiadiazoleAnti-inflammatory agents nih.gov

Investigation of Molecular Interactions and Mechanistic Biology of 4 3 2 Furyl Phenyl 4h 1,2,4 Triazole in Vitro and Computational Focus

Target Identification and In Vitro Enzymatic Assays for 4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole

The initial phase of investigating this compound involves identifying its potential biological targets. Given the broad spectrum of activities associated with the 1,2,4-triazole (B32235) scaffold, a panel of enzymatic assays is typically employed. This class of compounds has been noted for various therapeutic effects, including antifungal, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netuzhnu.edu.ua Consequently, enzymes relevant to these disease areas are prioritized for initial screening.

For instance, due to the prevalence of triazoles in antifungal drugs like fluconazole and voriconazole, key fungal enzymes such as lanosterol (B1674476) 14α-demethylase (CYP51) are primary targets for enzymatic assays. nih.govtandfonline.com Similarly, considering the anticancer potential observed in other triazole derivatives, a panel of human kinases, which are crucial regulators of cell proliferation and survival, would be screened. nih.gov Another enzyme class of interest is urease, particularly in the context of infections by pathogens like Helicobacter pylori, as some substituted 1,2,4-triazoles have shown significant inhibitory activity. pjps.pk

The in vitro enzymatic assays are designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against these targets. This value quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%, providing a measure of its potency.

Table 1: Representative In Vitro Enzymatic Assay Panel for this compound

Enzyme Target Therapeutic Area Assay Principle Endpoint Measured
Lanosterol 14α-demethylase (CYP51) Antifungal Reconstituted enzyme assay with spectrophotometric or fluorometric detection IC₅₀
Cyclooxygenase-2 (COX-2) Anti-inflammatory Colorimetric or fluorometric assay measuring prostaglandin production IC₅₀
Tyrosine Kinases (e.g., EGFR, VEGFR) Anticancer Kinase activity assay using luminescence or fluorescence resonance energy transfer (FRET) IC₅₀

Receptor Binding and Ligand-Protein Interaction Studies of this compound

Once a primary target is identified, detailed receptor binding and interaction studies are conducted to understand the molecular basis of the compound's activity. These studies often begin with computational molecular docking simulations to predict the binding mode of this compound within the active site of its target protein. researchgate.net

Molecular docking analyses for analogous 1,2,4-triazole derivatives have revealed key interactions that contribute to their binding affinity. For example, studies on triazole-based urease inhibitors showed that the triazole ring can coordinate with nickel ions in the enzyme's active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. pjps.pk Similarly, docking of triazole derivatives into the active site of fungal CYP51 often shows the triazole nitrogen coordinating to the heme iron, a critical interaction for inhibitory activity. tandfonline.com

For this compound, docking studies would focus on how the furan (B31954) and phenyl rings orient themselves within the binding pocket to maximize favorable interactions, such as π-π stacking or hydrophobic contacts. The N4-linked phenyl group provides a specific three-dimensional orientation that influences how the molecule fits into the target site. nih.gov

These computational predictions are then validated experimentally using biophysical techniques like X-ray crystallography to determine the precise three-dimensional structure of the ligand-protein complex. nih.gov Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy, can also provide valuable information on the structural changes and interactions upon binding. rsc.org

Cellular Pathway Analysis and Molecular Signaling Modulation by this compound in Cell-Based Models

To understand the biological effects of this compound in a more complex biological context, its activity is assessed in various cell-based models. These assays bridge the gap between enzymatic inhibition and physiological response. ijsr.net

If the compound shows promise as an anticancer agent, its effect on cell viability is typically measured using assays like the MTT assay across a panel of cancer cell lines. nih.govresearchgate.net For instance, novel indole–1,2,4-triazole hybrids have been evaluated for their anti-proliferative potential against hepatocellular cancer (Hep-G2) cell lines. researchgate.net Should this compound demonstrate cytotoxicity, further studies would be initiated to determine its impact on key cellular pathways, such as apoptosis (programmed cell death), cell cycle progression, and signal transduction cascades (e.g., MAPK, PI3K/Akt pathways).

Techniques like Western blotting would be used to measure changes in the expression and phosphorylation status of key signaling proteins. For example, if the compound targets a specific kinase, a decrease in the phosphorylation of its downstream substrates would be expected. Flow cytometry can be employed to analyze the cell cycle distribution and quantify the induction of apoptosis.

Table 2: Common Cell-Based Assays for Pathway Analysis

Assay Type Purpose Cell Line Examples Measured Parameters
MTT/MTS Assay Assess cell viability and cytotoxicity MCF-7 (Breast Cancer), A549 (Lung Cancer), Hep-G2 (Liver Cancer) IC₅₀ (cell growth)
Apoptosis Assay Detect programmed cell death Jurkat, HeLa Annexin V/Propidium Iodide staining, Caspase activity
Cell Cycle Analysis Determine effects on cell cycle progression Any proliferating cell line DNA content analysis by flow cytometry (G1, S, G2/M phases)

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound like this compound. This involves synthesizing a series of analogues where different parts of the molecule are systematically modified and evaluating their biological activity. researchgate.net

For this specific compound, SAR studies would explore modifications at several positions:

The Furan Ring: Replacing the furan with other heterocyles (e.g., thiophene, pyridine) or substituted phenyl rings to probe the importance of its electronic and steric properties. zsmu.edu.ua

The Phenyl Linker: Changing the substitution pattern on the phenyl ring (from 3-position to 2- or 4-position) or introducing substituents (e.g., halogens, methoxy groups) to alter its electronic nature and orientation. pjps.pk

The Triazole Core: Adding substituents to the carbon atoms (C3 and C5) of the triazole ring to explore additional interaction points with the target. mdpi.com

The data from these SAR studies are then used to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For example, a pharmacophore model for a triazole-based inhibitor might include a hydrogen bond acceptor, an aromatic ring feature, and a hydrophobic group, all positioned at specific distances from each other. nih.gov Computational programs like Catalyst can generate such models based on a set of active compounds. nih.gov This model then serves as a valuable tool for designing new, more potent analogues and for virtual screening of compound libraries to identify novel hits.

Elucidation of Molecular Mechanisms of Action for this compound through Biochemical and Biophysical Techniques

A definitive understanding of the molecular mechanism requires a combination of advanced biochemical and biophysical techniques. These methods provide detailed insights into the thermodynamics, kinetics, and structural basis of the compound's interaction with its target.

Biochemical techniques are used to dissect the nature of enzyme inhibition. Enzyme kinetics studies, for example, can determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor by analyzing its effect on the enzyme's Michaelis-Menten parameters (Kₘ and Vₘₐₓ).

Biophysical techniques offer direct measurement of the binding event.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of the compound to its target protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of the binding interaction in real-time. It provides the association rate constant (kₐ) and dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated.

X-ray Crystallography: As mentioned earlier, obtaining a high-resolution crystal structure of the compound bound to its target provides the ultimate structural evidence of the binding mode, revealing all the specific molecular interactions at an atomic level. nih.gov

Spectroscopic Methods: Techniques like FT-IR, NMR, and Mass Spectrometry are used to confirm the structure of the synthesized compounds and can also be used to study ligand-protein interactions. rsc.orgijsr.net

Together, these approaches provide a rigorous and multi-faceted elucidation of the molecular mechanism of action for this compound, guiding its further development as a potential therapeutic agent.

Advanced Material Science and Catalytic Applications of 4 3 2 Furyl Phenyl 4h 1,2,4 Triazole

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing 4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole as a Ligand

The compound this compound is a promising candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. The 1,2,4-triazole (B32235) ring provides multiple nitrogen atoms that can act as coordination sites for metal ions, making it an effective linker. wikipedia.orgmdpi.com The presence of the furyl and phenyl groups adds to the structural and functional diversity of the resulting frameworks.

The design of MOFs and coordination polymers using this ligand involves the careful selection of metal centers and reaction conditions to control the dimensionality and topology of the resulting structure. The nitrogen atoms of the triazole ring can bridge metal centers, leading to the formation of extended networks. wikipedia.org The furyl and phenyl substituents can influence the porosity and surface area of the MOFs, which are critical properties for applications in gas storage, separation, and catalysis. Research into related 1,2,4-triazole-based ligands has shown their ability to form robust and porous frameworks with various metal ions.

Application of this compound and its Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in the 1,2,4-triazole ring of this compound make it an excellent ligand for catalytic applications. Metal complexes incorporating this ligand can function as active catalysts in a variety of organic transformations. In homogeneous catalysis, soluble metal complexes of this triazole derivative can be designed to catalyze reactions with high selectivity and efficiency.

For heterogeneous catalysis, the ligand can be anchored onto a solid support, or it can be an integral part of a MOF structure. This immobilization of the catalytic species facilitates catalyst separation and recycling, which is a significant advantage in industrial processes. The electronic properties of the furyl and phenyl groups can be tuned to modulate the catalytic activity of the metal center. While specific catalytic applications of this compound are a developing area of research, the broader class of triazole-based ligands has shown promise in various catalytic reactions.

Integration of this compound into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Solar Cells)

The conjugated system formed by the phenyl, furyl, and triazole rings in this compound suggests its potential for use in optoelectronic devices. Such organic molecules with extended π-systems often exhibit interesting photophysical properties, including fluorescence and charge-transport capabilities. researchgate.net

In the context of Organic Light-Emitting Diodes (OLEDs), this compound could potentially serve as a host material for phosphorescent emitters, a hole-transporting material, or an electron-transporting material, depending on its energy levels (HOMO/LUMO). The high nitrogen content of the triazole ring can impart good electron-transporting properties. nih.gov Similarly, in organic solar cells, this molecule could be investigated as a component in the active layer or as an interfacial material to improve charge extraction. The photophysical properties of various 4H-1,2,4-triazole derivatives have been studied, revealing their potential for high luminescence. researchgate.net

Self-Assembly and Supramolecular Architectures Based on this compound

The structure of this compound allows for various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which can drive the self-assembly of molecules into well-defined supramolecular architectures. The planar nature of the aromatic rings facilitates stacking interactions, while the nitrogen and oxygen atoms can participate in hydrogen bonding.

These self-assembled structures can range from simple dimers to complex three-dimensional networks. The study of these architectures is crucial for understanding the crystal packing of the molecule and for designing new materials with specific properties. For instance, controlling the self-assembly process could lead to the formation of materials with anisotropic conductivity or specific optical properties. Supramolecular chemistry of triazoles has been explored to create complex oligomers through template-directed synthesis.

Application in Polymer Chemistry and Nanotechnology for Functional Materials Development with this compound

Incorporating this compound into polymers can lead to the development of functional materials with enhanced thermal stability, coordination ability, or specific electronic properties. The triazole unit can be introduced as a pendant group on a polymer backbone or as part of the main chain.

These functionalized polymers could find applications in various fields. For example, polymers containing this triazole moiety could be used as membranes for gas separation, as coatings with enhanced corrosion resistance, or as precursors for nitrogen-doped carbon materials. In nanotechnology, the molecule could be used to functionalize nanoparticles, imparting specific recognition properties or enabling their use in catalysis and sensing. The synthesis of polymeric structures based on triazole ligands has been demonstrated, highlighting their potential in creating novel materials. mdpi.com

Future Perspectives and Interdisciplinary Research Directions for 4 3 2 Furyl Phenyl 4h 1,2,4 Triazole

Emerging Synthetic Methodologies and High-Throughput Synthesis of 4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole Analogues

The future synthesis of this compound and its analogues is poised to benefit from modern synthetic strategies that offer greater efficiency, diversity, and scalability. Traditional methods for creating 1,2,4-triazole (B32235) rings, such as the cyclization of thiosemicarbazides in alkaline media or the reaction of hydrazides with various reagents, provide a solid foundation. mdpi.comzsmu.edu.ua However, emerging methodologies are set to revolutionize the production of compound libraries based on this scaffold.

Table 1: Comparison of Synthetic Approaches for 1,2,4-Triazole Analogues

Methodology Description Advantages Future Application for Analogues
Classic Cyclization Involves the cyclization of intermediates like thiosemicarbazides or acylhydrazones. mdpi.comresearchgate.net Well-established, reliable for specific targets. Foundational synthesis of the core scaffold.
Multi-component Reactions Combining three or more reactants in a single step to form the triazole ring. High efficiency, reduced waste, rapid access to complexity. Rapid generation of a diverse library by varying starting materials.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates. Drastically reduced reaction times, improved yields. Fast optimization of reaction conditions for novel analogues.
Flow Chemistry Performing reactions in continuous-flow reactors. Enhanced safety, scalability, and process control. Large-scale production of promising lead compounds.

| High-Throughput Synthesis | Automated synthesis of large numbers of compounds in parallel. nih.gov | Enables rapid exploration of SAR and discovery of hits. nih.gov | Systematic generation of analogues with diverse substitutions for screening. |

Advanced Computational Design and Artificial Intelligence for Novel Applications of this compound

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in modern chemical research and drug discovery. For this compound, these technologies offer a pathway to rationally design novel analogues with tailored properties and to predict their potential applications.

Molecular docking studies can be employed to understand the binding modes of this compound with various biological targets, such as enzymes or receptors. nih.gov This is particularly relevant given that 1,2,4-triazole derivatives are known to target a wide range of proteins, including those involved in cancer and microbial infections. nih.govzsmu.edu.ua Computational tools like Density Functional Theory (DFT) can elucidate the electronic structure and reactivity of the molecule, providing insights into its stability and potential for forming coordination complexes. researchgate.net

The application of AI, particularly through chemical language models, represents a frontier in molecular design. youtube.com These models can be trained on vast datasets of known molecules to generate novel structures with desired properties. youtube.com For this compound, an AI model could be fine-tuned to design analogues with enhanced affinity for a specific biological target or with optimized photophysical properties for materials science applications. This de novo design approach can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Table 2: Computational and AI-Driven Research Strategies

Technique Application for this compound Expected Outcome
Molecular Docking Predict binding affinity and orientation in the active sites of biological targets (e.g., kinases, aromatase, DHFR). nih.govnih.gov Identification of high-potential biological targets and mechanism of action.
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of the compound when bound to a target protein over time. mdpi.com Assessment of binding stability and key intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models linking chemical structure to biological activity. Predictive models for the activity of unsynthesized analogues.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. mdpi.com Early-stage filtering of candidates with poor pharmacokinetic profiles.

| Generative AI Models | De novo design of novel analogues based on learned chemical patterns and desired properties. youtube.com | Generation of innovative molecular structures with high predicted efficacy. |

Expansion of Mechanistic Biological Research into New Target Classes for this compound

The 1,2,4-triazole scaffold is a cornerstone of many clinically used drugs, exhibiting a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties. nih.govresearchgate.netnih.gov While research into 1,2,4-triazole derivatives has traditionally focused on established targets like fungal lanosterol (B1674476) 14α-demethylase or various kinases, the future holds promise for exploring novel mechanisms of action for compounds like this compound.

A significant future direction is the investigation of this compound's potential as a modulator of emerging therapeutic targets. For example, recent studies have identified 1,2,4-triazole derivatives as potent inhibitors of ferroptosis, a form of regulated cell death dependent on iron. nih.gov This opens up a new avenue for treating diseases like acute organ injury and certain cancers. nih.gov Similarly, the anticonvulsant properties of some triazoles have been linked to their interaction with GABA-A receptors, suggesting that analogues of this compound could be investigated as novel neurotropic agents. zsmu.edu.uaresearchgate.net

Expanding the scope of biological screening to include assays for anti-inflammatory, antioxidant, and antiparasitic activities could uncover previously unknown therapeutic potential. zsmu.edu.uaresearchgate.net Mechanistic studies, including target identification and validation, will be essential to understand how the unique combination of the furan (B31954), phenyl, and triazole rings contributes to its biological profile.

Table 3: Potential New Biological Target Classes for Investigation

Target Class Rationale for Investigation Potential Therapeutic Area
Ferroptosis Regulators Novel 1,2,4-triazoles have been identified as potent ferroptosis inhibitors. nih.gov Acute liver injury, neurodegenerative disorders, cancer. nih.gov
GABA-A Receptors Some 4-amino-4H-1,2,4-triazole derivatives show strong interaction with this receptor. zsmu.edu.uaresearchgate.net Epilepsy, anxiety disorders. researchgate.net
Tubulin Polymerization Certain 1,2,4-triazole derivatives inhibit tubulin polymerization, arresting the cell cycle. nih.gov Oncology (as antimitotic agents). nih.gov
Viral Helicase Triazole derivatives have shown inhibitory activity against viral helicases (e.g., MERS-CoV). nih.gov Antiviral therapy. nih.gov

| Glycine Transporter 1 (GlyT1) | A high-throughput screen identified a triazole derivative as a GlyT1 inhibitor. nih.gov | Cognitive disorders, schizophrenia. nih.gov |

Development of Smart Materials and Responsive Systems Incorporating this compound

Beyond its biological potential, the structural features of this compound make it an attractive candidate for applications in materials science. The 1,2,4-triazole ring is an excellent ligand, capable of coordinating with various metal ions to form stable complexes. mdpi.com This property can be harnessed to create novel coordination polymers and metal-organic frameworks (MOFs).

Future research could focus on synthesizing metal complexes of this compound and investigating their properties. The combination of the triazole ligand with transition metals could lead to materials with interesting luminescent, magnetic, or catalytic activities. mdpi.comnih.gov For example, iridium(III) complexes containing triazole-based ligands have been explored for their use in emissive displays and photoredox catalysis. nih.gov

The term "smart materials" refers to materials that respond to external stimuli such as light, temperature, pH, or the presence of a specific chemical species. The electron-rich furan ring and the nitrogen atoms of the triazole ring could act as recognition sites for specific analytes, making the compound a building block for chemical sensors. By incorporating this molecule into a polymer matrix or onto a surface, it may be possible to develop responsive systems where a change in the environment triggers a detectable optical or electronic signal.

Bridging Fundamental Chemical Research with Applied Sciences for this compound

The ultimate goal for a molecule like this compound is to translate fundamental chemical discoveries into real-world applications. This requires a multidisciplinary approach that connects synthetic chemistry, computational science, biology, and materials engineering.

The journey begins with fundamental research into its synthesis and properties. The development of efficient and scalable synthetic routes (Section 8.1) is a prerequisite for any practical application. Concurrently, advanced computational modeling (Section 8.2) can guide this synthetic effort, prioritizing the creation of analogues with the highest potential.

These foundational efforts directly feed into applied research streams. In medicine, promising analogues identified through computational screening can be synthesized and evaluated against both traditional and novel biological targets (Section 8.3), potentially leading to the development of new therapeutic agents. zsmu.edu.uanih.gov In materials science, a deep understanding of the molecule's electronic and coordination properties can inform the design of advanced functional materials, such as sensors or catalysts (Section 8.4). nih.gov

The future of research on this compound lies in this synergistic interplay. Discoveries in one area will inevitably fuel progress in others, paving the way for this versatile scaffold to contribute to solving challenges in both human health and technology.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

Hydrazinolysis of ester precursors (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) to form hydrazides.

Cyclization with phenyl isothiocyanate under alkaline conditions to construct the triazole core.

Functionalization via alkylation or sulfonation (e.g., using H₂O₂/ethanoic acid for sulfonyl group introduction) .

  • Optimization : Reaction time (15–45 min), temperature (e.g., 165°C for microwave-assisted synthesis), and stoichiometry of reagents (e.g., 1:1 hydrazine hydrate) significantly impact yield. Thin-layer chromatography (TLC) and GC-MS are used to monitor reaction progress .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., furyl protons at δ 6.3–7.5 ppm, triazole carbons at ~150 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3200–3400 cm⁻¹, C=S at 1250–1350 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula accuracy (±0.3% deviation acceptable) .
  • Chromatography : TLC (Rf comparison) and HPLC ensure compound homogeneity .

Q. How can preliminary biological screening be designed to assess the antimicrobial potential of this compound?

  • Methodological Answer :

  • In vitro assays : Use the agar cup-plate method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure zones of inhibition (ZOI) at 50–200 µg/mL concentrations .
  • Control compounds : Compare with standard antibiotics (e.g., ciprofloxacin).
  • Data interpretation : Statistical analysis (ANOVA) to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How do computational methods like molecular docking and QSAR enhance the design of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., fungal CYP51 for antifungals). Optimize substituents (e.g., sulfonyl groups) to improve hydrophobic interactions .
  • QSAR Modeling : Develop 2D/3D-QSAR models (e.g., using CODESSA or Dragon descriptors) to correlate substituent electronic parameters (σ, π) with bioactivity. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. What challenges arise in resolving crystallographic data for triazole derivatives, and how can SHELX software address them?

  • Methodological Answer :

  • Crystallization issues : Twinning or weak diffraction due to flexible furyl groups. Use high-resolution data (d-spacing < 0.8 Å) and cryocooling (100 K) to improve crystal stability .
  • SHELX refinement : Apply TWIN/BASF commands for twinned data. Use ISOR restraints for disordered moieties. Validate with R1 < 5% and wR2 < 12% .

Q. How can contradictory data in synthesis yields be systematically analyzed?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to test variables (temperature, solvent polarity, catalyst loading). Analyze via ANOVA to identify significant factors (p < 0.05) .
  • Error propagation : Apply Bevington-Robinson error analysis to quantify uncertainty in yield calculations .

Q. What mechanistic insights explain the thiol-to-sulfonyl transformation in triazole derivatives?

  • Methodological Answer :

  • Oxidation pathway : H₂O₂ in ethanoic acid converts 3-(methylthio)-triazoles to sulfonyl derivatives via sulfoxide intermediates. Monitor by TLC (Rf shift) and characterize via IR (S=O stretches at 1150–1250 cm⁻¹) .
  • Kinetic studies : Use UV-Vis spectroscopy to track reaction progress (λmax ~ 280 nm for sulfonyl products). Calculate activation energy (Ea) via Arrhenius plots .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.